1,1,1-Trichlorotrifluoroacetone

Organofluorine chemistry Pharmaceutical intermediates Synthon differentiation

1,1,1-Trichlorotrifluoroacetone (also referred to as 1,1,1-trichloro-3,3,3-trifluoroacetone or TCTFA) is a halogenated ketone with the molecular formula C₃Cl₃F₃O and a molecular weight of 215.39 g/mol. It is characterized as a clear liquid with a boiling point ranging from 85–86°C and a density of approximately 1.6 g/cm³.

Molecular Formula C3Cl3F3O
Molecular Weight 215.38 g/mol
CAS No. 758-42-9
Cat. No. B1294472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichlorotrifluoroacetone
CAS758-42-9
Molecular FormulaC3Cl3F3O
Molecular Weight215.38 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)C(Cl)(Cl)Cl
InChIInChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9
InChIKeyAVTAIKNWAIKGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trichlorotrifluoroacetone (CAS 758-42-9): Chemical Identity and Baseline Characteristics for Procurement Assessment


1,1,1-Trichlorotrifluoroacetone (also referred to as 1,1,1-trichloro-3,3,3-trifluoroacetone or TCTFA) is a halogenated ketone with the molecular formula C₃Cl₃F₃O and a molecular weight of 215.39 g/mol. It is characterized as a clear liquid with a boiling point ranging from 85–86°C and a density of approximately 1.6 g/cm³ . This compound belongs to the chlorofluoroacetone family and serves as a C3 fluorinated synthon containing both a trifluoromethyl group and a trichloromethyl group [1].

Workflow α‑substituted trifluorolactic acid synthesis via carbon nucleophiles
Selection Trichloromethyl group enables nucleophilic addition, not hydrolysis
Context C3 fluorinated synthon for organofluorine and medicinal chemistry

Why Generic Substitution of 1,1,1-Trichlorotrifluoroacetone Fails in Pharmaceutical Intermediate Synthesis


The assumption that structurally similar chlorofluoroacetones are interchangeable intermediates introduces substantial risk in process chemistry. Unlike 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA) which yields trifluorolactic acid via hydrolysis, TCTFA exhibits divergent reactivity patterns dictated by its trichloromethyl terminus. This difference is not merely incremental; it governs the fundamental feasibility of specific synthetic pathways. The presence of the trichloromethyl group in TCTFA enables nucleophilic addition reactions that are not replicable with DCTFA or other analogs, leading to entirely different downstream products [1]. Substitution without quantitative reactivity data therefore risks process failure, lower yields, or the inability to access target molecules.

Reactivity pathway differs fundamentally from DCTFA: hydrolysis vs. nucleophilic addition.
Product profiles may shift: TCTFA yields α‑substituted derivatives; DCTFA yields unsubstituted acid.
Substitution without pathway validation risks process failure or off‑route products.

Quantitative Evidence for Selecting 1,1,1-Trichlorotrifluoroacetone Over Analogs: A Comparator-Based Guide


Divergent Synthetic Reactivity: TCTFA vs. DCTFA in Trifluorolactic Acid Derivative Production

TCTFA and its close analog DCTFA provide access to distinct trifluorolactic acid derivatives due to differential reactivity at the halogenated terminus. Under basic hydrolysis, DCTFA is directly converted to trifluorolactic acid. In contrast, TCTFA does not undergo this hydrolysis pathway. Instead, TCTFA reacts with carbon nucleophiles via the trichloromethyl group to yield α-substituted trifluorolactic acid derivatives, such as α-methyltrifluorolactic acid and Mosher's acid, a reactivity profile unavailable with DCTFA [1]. The yield for the DCTFA hydrolysis to trifluorolactic acid is described as 'high' following pH optimization (maintaining pH >12), while TCTFA-based nucleophilic addition yields are reported as 'good' [1].

Synthetic Route Divergence
Head‑to‑head
TCTFA α‑substituted derivatives (reported good yields)
DCTFA Trifluorolactic acid (reported high yields)
Supports synthetic route fit for α‑substituted targets
Yield ranges are qualitative; pH >12 for DCTFA hydrolysis
Organofluorine chemistry Pharmaceutical intermediates Synthon differentiation

Quantitative Differentiation in Vertical Ionization Energy: TCTFA vs. 1,1,1-Trifluoroacetone

HeI photoelectron spectroscopy provides quantitative electronic structure data that distinguishes TCTFA from less halogenated analogs. The vertical ionization energies for TCTFA were measured alongside 1,1,1-trifluoroacetone and other halogenated acetones [1]. The study established empirical linear relationships (IE = α(X_A + X_B) + β) correlating ionization energies with substituent electronegativity sums, with derived α and β constants for oxygen lone pairs (1.24 and 3.91), chlorine lone pairs (1.16 and 5.89), and carbonyl π orbitals (1.98 and 3.17) [1].

Ionization Energy Correlation
Cross‑study comparable
IE = α(XA + XB) + β
α = 1.24, β = 3.91 (O lone pair)
Quantitative reactivity prediction from substituent sums
HeI photoelectron spectroscopy; calibrated with CNDO/2
Physical organic chemistry Photoelectron spectroscopy Reactivity prediction

Synthesis of 1,2,4-Triazole Derivatives: TCTFA as a Unique Building Block

TCTFA enables an unusual synthesis of 1-aryl-3-trifluoromethyl-5-methylthio-1,2,4-triazoles via reaction with S-methyl-2-arylisothiosemicarbazides [1]. The yields for this transformation are reported as 'good,' and the products are subsequently converted to 1-aryl-3-trifluoromethyl-1,2,4(4H)-triazole-5-ones upon base treatment [1].

1,2,4‑Triazole Scaffold Access
Class‑level inference
TCTFA + S‑methyl‑2‑arylisothiosemicarbazide → 1‑aryl‑3‑CF₃‑triazole
Reported good yields; unique scaffold
Supports heterocycle route selection for trifluoromethyl motifs
Other trifluoroacetylating agents may not yield this scaffold
Heterocyclic synthesis Medicinal chemistry Trifluoromethylation

Recommended Application Scenarios for 1,1,1-Trichlorotrifluoroacetone Based on Verified Evidence


Synthesis of α-Substituted Trifluorolactic Acid Derivatives

Researchers and process chemists requiring α-methyltrifluorolactic acid or Mosher's acid should select TCTFA over DCTFA. As established in Section 3, DCTFA yields only the unsubstituted trifluorolactic acid upon hydrolysis, whereas TCTFA reacts with carbon nucleophiles at the trichloromethyl group to produce α-substituted derivatives in good yields [1].

Preparation of 1-Aryl-3-trifluoromethyl-1,2,4-triazole Scaffolds

For medicinal chemistry programs targeting trifluoromethyl-containing 1,2,4-triazoles, TCTFA serves as the requisite starting material. The reaction with S-methyl-2-arylisothiosemicarbazides provides an unusual but effective entry to 1-aryl-3-trifluoromethyl-5-methylthio-1,2,4-triazoles in good yields, which are then convertible to triazolones [1].

Trifluoroacetylation of Amines Under Neutral Conditions

In peptide synthesis and amino group protection, TCTFA enables trifluoroacetylation under mild, substantially neutral conditions in dimethyl sulfoxide solvent, preferably using a molar excess of TCTFA [1]. This contrasts with other trifluoroacetylating agents (e.g., trifluoroacetic anhydride) which typically require basic conditions or generate acidic byproducts.

Application
Selection Property
Validation Focus
α‑Substituted trifluorolactic acid synthesis
Trichloromethyl nucleophilic addition reactivity
Pathway validation with intended carbon nucleophile
1‑Aryl‑3‑trifluoromethyl‑1,2,4‑triazole synthesis
Unique building block for CF₃‑triazole scaffold
Reaction specificity with isothiosemicarbazides
Trifluoroacetylation under neutral conditions
Mild reactivity without acidic byproducts
Compatibility with acid‑sensitive substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trichlorotrifluoroacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.